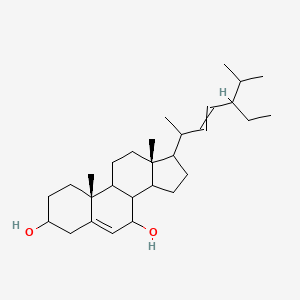
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol is a naturally occurring sterol compound Sterols are a subgroup of steroids and are important components of cell membranes in plants and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.
Dehydration: Removal of water molecules to form double bonds.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microorganisms or plant cell cultures to produce the compound in large quantities. These methods are often preferred due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols.
Scientific Research Applications
(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, it may interact with specific receptors or enzymes, influencing signaling pathways and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different biological functions.
Beta-sitosterol: Another plant sterol with comparable properties and applications.
Stigmasterol: A precursor in the synthesis of (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol.
Biological Activity
(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol, also known as 7α-Hydroxystigmasterol, is a triterpenoid compound primarily isolated from various plant sources, including Glochidion puberum L. Its biological activities have garnered attention due to its potential therapeutic effects across several domains. This article provides a detailed overview of the compound's biological activity, supported by data tables and relevant research findings.
The chemical characteristics of (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C29H48O2 |
| Molecular Weight | 428.690 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 534.5 ± 38.0 °C at 760 mmHg |
| Flash Point | 219.0 ± 21.4 °C |
| LogP | 8.30 |
1. Antimicrobial Activity
Research indicates that (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activity through modulation of key signaling pathways such as NF-κB and MAPK/ERK pathways. Studies demonstrate that it can reduce the expression of pro-inflammatory cytokines like IL-1β and TNF-α in cellular models.
3. Antioxidant Properties
(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol displays potent antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress-related damage.
4. Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This suggests potential applications in cancer therapy by targeting malignant cells while sparing normal tissues.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Mechanism
In a mouse model of induced inflammation, treatment with (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol significantly reduced paw swelling and histological signs of inflammation compared to untreated controls. The compound inhibited the activation of NF-κB signaling pathways in treated mice.
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activities of (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol:
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
DPNNWDOFSGOYEK-IYLSJMTHSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















